Himbacine

Vue d'ensemble

Description

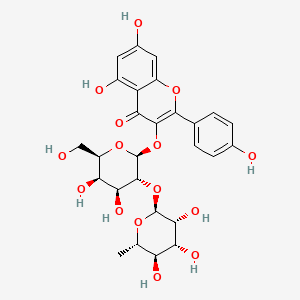

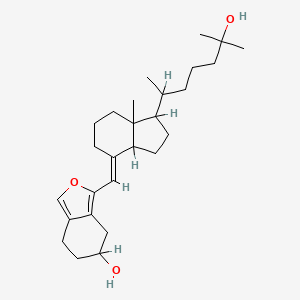

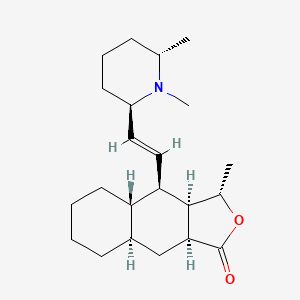

L'himbacine est un alcaloïde isolé de l'écorce des magnolias australiens. Il est connu pour son activité d'antagoniste des récepteurs muscariniques, avec une spécificité pour le récepteur muscarinique de l'acétylcholine M2. Ce composé a été un point de départ prometteur dans la recherche sur la maladie d'Alzheimer en raison de ses propriétés pharmacologiques .

Applications De Recherche Scientifique

Himbacine has a wide range of scientific research applications:

Chemistry: this compound is used as a starting material for the synthesis of various analogs and derivatives.

Biology: It is studied for its interactions with muscarinic acetylcholine receptors.

Medicine: this compound’s activity as a muscarinic receptor antagonist makes it a candidate for Alzheimer’s disease research.

Mécanisme D'action

Target of Action

Himbacine is an alkaloid that primarily targets the muscarinic acetylcholine receptor M2 . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it helps regulate heart rate and smooth muscle contraction .

Mode of Action

This compound acts as a muscarinic receptor antagonist , specifically for the muscarinic acetylcholine receptor M2 . As an antagonist, it binds to the receptor and blocks its activation by acetylcholine, a neurotransmitter. This prevents the receptor from triggering a response, thereby inhibiting the normal function of the receptor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway , which involves the neurotransmitter acetylcholine and its receptors, including the muscarinic acetylcholine receptor M2 . By blocking the activation of the M2 receptor, this compound can alter the signaling within this pathway, potentially affecting various physiological processes such as heart rate and smooth muscle contraction .

Pharmacokinetics

These properties would significantly impact the bioavailability of this compound, determining how much of the compound reaches its target site in the body after administration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in signal transduction within cells due to the blockade of the muscarinic acetylcholine receptor M2 . This can lead to alterations in various physiological processes regulated by this receptor, such as heart rate and smooth muscle contraction .

Action Environment

Environmental factors can potentially influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH could affect the stability of the compound, while the presence of other substances in the body could influence its absorption and distribution . .

Orientations Futures

Himbacine shows promise as a starting point in Alzheimer’s disease research . Vorapaxar, a synthetic analog of this compound, is a novel, first-in-class, protease-activated receptor-1 antagonist . Ongoing studies will help define the ideal patient populations for protease-activated receptor antagonism . The use of multivariate modeling may enable the identification of subgroups with maximal benefit and minimal harm from vorapaxar .

Analyse Biochimique

Biochemical Properties

Himbacine acts as a muscarinic receptor antagonist, specifically targeting the muscarinic acetylcholine receptor M2. This interaction inhibits the normal binding of acetylcholine, a neurotransmitter, to the receptor. By blocking this interaction, this compound can modulate various physiological responses that are mediated by the M2 receptor. Additionally, this compound has been shown to interact with other muscarinic receptors, albeit with less specificity .

Cellular Effects

This compound influences various cellular processes by acting on muscarinic receptors. In neuronal cells, it can inhibit the signaling pathways mediated by the M2 receptor, which are involved in cognitive functions and memory. This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. In other cell types, such as smooth muscle cells, this compound can reduce muscle contractions by blocking the M2 receptor .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the muscarinic acetylcholine receptor M2. This binding prevents acetylcholine from interacting with the receptor, thereby inhibiting the downstream signaling pathways. The inhibition of these pathways can lead to reduced activation of G-proteins and subsequent changes in intracellular calcium levels, which are crucial for various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound in various conditions has been studied, and it has been found to degrade under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells, where it can modulate cognitive functions over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to inhibit myopia development in chicks, while higher doses can lead to significant inhibition of induced myopia. At very high doses, this compound can exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. As a muscarinic antagonist, it can influence metabolic flux and metabolite levels by modulating the activity of the M2 receptor. This modulation can lead to changes in the production and utilization of metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the muscarinic acetylcholine receptor M2. The distribution of this compound within tissues can influence its overall efficacy and potency .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target receptor, the muscarinic acetylcholine receptor M2. This receptor is predominantly found in the cell membrane, where this compound binds and exerts its effects. The localization of this compound to the cell membrane is crucial for its activity as a muscarinic antagonist .

Méthodes De Préparation

L'himbacine peut être synthétisée en utilisant une réaction de Diels-Alder comme étape clé . La synthèse énantiosélective d'intermédiaires chiraux d'analogues de l'this compound a été réalisée en utilisant la lipase A de Burkholderia cepacia comme catalyseur . Les méthodes de production industrielle impliquent la préparation enzymatique de composés enrichis énantiomériquement en utilisant des conditions optimisées telles qu'un système réactionnel biphasique avec le n-hexane comme solvant .

Analyse Des Réactions Chimiques

L'himbacine subit divers types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels dans l'this compound.

Les réactifs et conditions communs utilisés dans ces réactions comprennent la lipase A de Burkholderia cepacia, le n-hexane comme solvant et des conditions optimisées de pH et de température . Les principaux produits formés à partir de ces réactions comprennent les alcools propargyliques chiraux et d'autres analogues de l'this compound .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : L'this compound est utilisée comme matière de départ pour la synthèse de divers analogues et dérivés.

Biologie : Elle est étudiée pour ses interactions avec les récepteurs muscariniques de l'acétylcholine.

Médecine : L'activité de l'this compound en tant qu'antagoniste des récepteurs muscariniques en fait un candidat pour la recherche sur la maladie d'Alzheimer.

Mécanisme d'action

L'this compound exerce ses effets en antagonisant les récepteurs muscariniques de l'acétylcholine, en particulier le récepteur M2 . Ce mécanisme implique le blocage de l'activité du récepteur, ce qui peut influencer divers processus physiologiques. Les cibles moléculaires et les voies impliquées comprennent l'inhibition des voies de signalisation médiées par les récepteurs muscariniques .

Comparaison Avec Des Composés Similaires

L'himbacine est unique en raison de son activité spécifique d'antagoniste des récepteurs muscariniques. Les composés similaires comprennent :

Vorapaxar : Un analogue de l'this compound qui agit comme un antagoniste du récepteur de la thrombine.

Ces composés présentent certaines similitudes structurelles mais diffèrent par leurs activités biologiques et leurs cibles spécifiques.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Himbacine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "methyl iodide", "sodium borohydride", "acetic anhydride", "pyridine", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 3,4-dimethoxyphenyl-2-butenoic acid.", "Step 2: Methylation of the carboxylic acid group of 3,4-dimethoxyphenyl-2-butenoic acid with methyl iodide and sodium borohydride to form 3,4-dimethoxyphenyl-2-butenoic acid methyl ester.", "Step 3: Reduction of the double bond in 3,4-dimethoxyphenyl-2-butenoic acid methyl ester with sodium borohydride to form 3,4-dimethoxyphenylbutan-2-ol.", "Step 4: Acetylation of 3,4-dimethoxyphenylbutan-2-ol with acetic anhydride and pyridine to form 3,4-dimethoxyphenylbutan-2-yl acetate.", "Step 5: Treatment of 3,4-dimethoxyphenylbutan-2-yl acetate with hydrochloric acid to form 3,4-dimethoxyphenylbutan-2-amine hydrochloride.", "Step 6: Alkylation of 3,4-dimethoxyphenylbutan-2-amine hydrochloride with methyl iodide and sodium hydroxide to form Himbacine." ] } | |

Numéro CAS |

6879-74-9 |

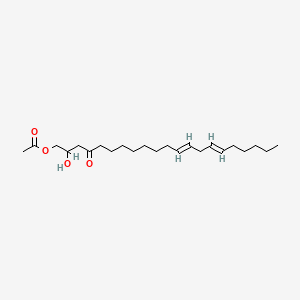

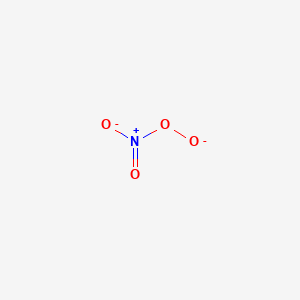

Formule moléculaire |

C22H35NO2 |

Poids moléculaire |

345.5 g/mol |

Nom IUPAC |

4-[(E)-2-(1,6-dimethylpiperidin-2-yl)ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C22H35NO2/c1-14-7-6-9-17(23(14)3)11-12-19-18-10-5-4-8-16(18)13-20-21(19)15(2)25-22(20)24/h11-12,14-21H,4-10,13H2,1-3H3/b12-11+ |

Clé InChI |

FMPNFDSPHNUFOS-VAWYXSNFSA-N |

SMILES isomérique |

CC1CCCC(N1C)/C=C/C2C3CCCCC3CC4C2C(OC4=O)C |

SMILES |

CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C |

SMILES canonique |

CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C |

Synonymes |

himbacine NSC-23969 NSC23969 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240121.png)

![3-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one](/img/structure/B1240122.png)